molecular formula C19H21N3O2 B2790865 2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate CAS No. 321686-45-7

2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate

Cat. No.: B2790865
CAS No.: 321686-45-7
M. Wt: 323.396
InChI Key: WUGJVWZMPZCAKQ-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate is an organic compound with a complex structure that includes both dimethylamino and iminoisoindolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-iminoisoindolin-2-yl)benzoic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl benzoate
  • 4-(Dimethylamino)benzoic acid
  • 1-(Dimethylamino)isoindoline

Uniqueness

2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate is unique due to the presence of both dimethylamino and iminoisoindolinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(dimethylamino)ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-21(2)11-12-24-19(23)14-7-9-16(10-8-14)22-13-15-5-3-4-6-17(15)18(22)20/h3-10,20H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGJVWZMPZCAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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